LY223982 - 117423-74-2

LY223982

Catalog Number: EVT-275018
CAS Number: 117423-74-2
Molecular Formula: C30H30O7
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leukotriene B4 (LTB4) is a dihydroxy fatty acid derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is an important mediator of the inflammatory process. The benzophenone dicarboxylic acid derivative LY223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively. However, concentrations of LY223982 up to 10 µM do not inhibit binding of LTB4 to human BLT1 or BLT2 expressed in CHO cells.
LY 223982 is a potent BLT1 receptor antagonist. It inhibits the specific binding of radiolabeled-LTB4 to isolated human neutrophils with an IC50 value of 13.2 nM. LY223982 inhibits the leukotriene B4 (LTB4)-induced aggregation of guinea pig and human neutrophils with IC50 values of 74 and 100 nM, respectively.
Mechanism of Action

LY223982 exerts its effects by competitively binding to the LTB4 receptor on the surface of immune cells, primarily neutrophils and macrophages. [, , , , ] This binding prevents LTB4, a potent chemoattractant and inflammatory mediator, from binding to its receptor and initiating downstream signaling pathways. [, , , , , , , , , ] By blocking LTB4's actions, LY223982 inhibits various cellular responses such as neutrophil chemotaxis, aggregation, and degranulation, ultimately dampening the inflammatory response. [, , , ] Studies have demonstrated that LY223982 exhibits a high affinity for the LTB4 receptor, with an affinity approaching that of LTB4 itself. [] This high affinity, coupled with its selectivity, makes LY223982 a valuable tool for dissecting the specific contributions of LTB4 in complex biological processes.

Applications

Investigating LTB4-Mediated Cellular Responses:

  • Neutrophil Activation: LY223982 has been widely used to investigate the role of LTB4 in neutrophil activation. Studies have shown its efficacy in inhibiting LTB4-induced neutrophil aggregation, chemotaxis, and elastase release. [, , ] This has been particularly useful in understanding neutrophil recruitment and activation in inflammatory diseases.
  • Calcium Mobilization: Researchers have employed LY223982 to examine the involvement of LTB4 in intracellular calcium signaling. The compound effectively blocks LTB4-induced calcium mobilization in neutrophils and monocytes, highlighting the role of LTB4 in this crucial signaling pathway. [, ]
  • Leukotriene Synthesis: Studies have demonstrated that LY223982 can inhibit LTB4-induced activation of 5-lipoxygenase, the enzyme responsible for LTB4 synthesis. [] This suggests a potential role for LTB4 in a positive feedback loop, amplifying its own production during inflammation, and highlights the utility of LY223982 in studying this pathway.
  • Delayed-Type Hypersensitivity: LY223982 has proven useful in studying the role of LTB4 in delayed-type hypersensitivity reactions. Research shows that it can enhance delayed-type hypersensitivity responses, indicating LTB4's potential as a suppressor of this specific immune response. []

Understanding LTB4 Receptor Pharmacology:

  • Receptor Binding Studies: LY223982 is frequently employed in radioligand binding assays to characterize LTB4 receptor pharmacology. [, , ] It helps determine receptor affinity, density, and the structure-activity relationships of other LTB4 receptor ligands.

Leukotriene B4 (LTB4)

    Compound Description: Leukotriene B4 is a potent chemotactic agent that plays a crucial role in inflammation. It exerts its effects by binding to specific receptors, including the high-affinity LTB4 receptor, on the surface of various immune cells, such as neutrophils and macrophages. [, , , , , , , , ]

    Relevance: LTB4 is the endogenous agonist of the LTB4 receptor that LY223982 antagonizes. Understanding the structure and activity of LTB4 is essential to understanding the development and mechanism of action of LY223982 as a selective antagonist. [, , , , , , , , ]

[3H]CGS 23131 ([3H]LY223982)

    Compound Description: This is the tritiated form of LY223982, used as a radioligand in binding assays to characterize the LTB4 receptor. It allows for the quantification of receptor density and the determination of binding affinities of other ligands, including agonists and antagonists. []

    Relevance: This compound is a radiolabelled version of the target compound, LY223982, and is crucial for studying the binding properties of LY223982 to the LTB4 receptor. []

N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)

    Compound Description: fMLP is a potent chemotactic peptide that activates neutrophils and other immune cells by binding to specific formyl peptide receptors (FPRs). [, , ]

    Relevance: fMLP is often used as a reference compound in studies investigating the specificity of LY223982 for the LTB4 receptor. Unlike LY223982, fMLP primarily acts through FPRs and not the LTB4 receptor. This allows researchers to distinguish between LTB4-mediated effects and those induced by other chemotactic agents. [, , ]

    Compound Description: PAF is a potent phospholipid mediator that plays a role in inflammation and allergic reactions. It activates various immune cells, including neutrophils and platelets, through its specific receptor. [, ]

    Relevance: Similar to fMLP, PAF is used to assess the specificity of LY223982. PAF-induced neutrophil activation is not affected by LY223982, demonstrating the compound's selectivity for the LTB4 receptor. [, ]

20-OH-LTB4

    Compound Description: 20-OH-LTB4 is an omega-oxidation product of LTB4. It is generally considered a less potent chemoattractant compared to LTB4. [, ]

    Relevance: This metabolite of LTB4 provides insights into the structure-activity relationship of the LTB4 receptor. Its lower potency suggests that the terminal carbon region of LTB4 contributes to receptor binding affinity. [, ]

3(S)-hydroxy-LTB4

    Compound Description: 3(S)-hydroxy-LTB4 is a metabolite of LTB4 formed in the presence of ethanol. It retains significant biological activity, comparable to LTB4, in stimulating calcium mobilization and thromboxane release. []

    Relevance: The discovery of 3(S)-hydroxy-LTB4, which can be blocked by LY223982, indicates that modifications near the carboxyl group of LTB4 do not abolish its biological activity or binding to the LTB4 receptor. []

3(R)-hydroxy-LTB4

    Compound Description: 3(R)-hydroxy-LTB4 is the enantiomer of 3(S)-hydroxy-LTB4, also identified as a metabolite of LTB4. Like its counterpart, it exhibits biological activity, inducing calcium mobilization and thromboxane release. []

    Relevance: The activity of both 3(R)- and 3(S)-hydroxy-LTB4 suggests that the LTB4 receptor does not possess strict stereoselectivity at the 3-position. These metabolites further support the observation that the carboxyl region of LTB4 is less critical for its interaction with the receptor compared to other regions. []

LTB4-dimethylamide

    Compound Description: LTB4-dimethylamide is a synthetic derivative of LTB4 with modifications to its carboxyl group. It shows partial displacement of LTB4 binding to macrophage receptors. []

    Relevance: This compound provides further support that the carboxyl group of LTB4, while contributing to binding, is not the sole determinant of its interaction with the receptor. This finding further reinforces the structure-activity relationships observed with LY223982 and other LTB4 analogs. []

    Compound Description: LTB5 is a structurally similar leukotriene to LTB4, differing only in the position of a double bond within the lipid tail. []

    Relevance: The comparable potency of LTB5 and LTB4 in displacing [3H]LTB4 from the receptor suggests that the specific position of the double bond in the lipid tail might not be critical for receptor binding. []

    Compound Description: 5S-12S-diHETE is a stereoisomer of LTB4. Unlike LTB4, it does not induce an increase in cytosolic calcium levels in human monocytes. []

    Relevance: The inactivity of this stereoisomer highlights the importance of stereochemistry in the interaction of LTB4 with its receptor. This finding further emphasizes the specificity of LY223982 as an antagonist, as subtle changes in LTB4's structure can dramatically alter its biological activity. []

20-COOH LTB4

    Compound Description: 20-COOH LTB4 is a metabolite of LTB4 generated by the oxidation of the terminal omega-carbon. It is found to be inactive in stimulating calcium mobilization in human monocytes. []

    Relevance: The inactivity of 20-COOH LTB4, in contrast to the partial agonist activity of 20-OH LTB4, further suggests that modifications at the terminal carbon of LTB4 can significantly impact its interaction with the receptor. []

Other Benzophenone Dicarboxylic Acid Derivatives

    Compound Description: A series of structurally related benzophenone dicarboxylic acid derivatives were synthesized and evaluated for their ability to inhibit LTB4 binding to its receptor. These derivatives shared the core benzophenone dicarboxylic acid structure of LY223982 but differed in the length and composition of their lipophilic side chains. []

    Relevance: Studying this series of compounds was instrumental in elucidating the structure-activity relationship of LY223982. The length and composition of the lipophilic side chain significantly influenced the inhibitory potency of these compounds, with the n-decyl derivative and those containing terminal aromatic rings showing improved activity. Substitutions on the terminal aromatic ring, particularly with methoxy, methylsulfinyl, and methyl groups at the para position, further enhanced their activity. []

Properties

CAS Number

117423-74-2

Product Name

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid

IUPAC Name

3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid

Molecular Formula

C30H30O7

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+

InChI Key

SYZSSLLFRVDRHL-QPJJXVBHSA-N

SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid
CGS 23131
LY 223982
LY 233978 disodium salt
LY-223982
SK and F 107324
SK and F-107324
SKF 107324

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.